Calpain inhibitor II

概要

説明

カルパイン阻害剤IIは、カルパインI、カルパインII、カテプシンL、カテプシンBを阻害する細胞透過性阻害剤です。 カルパイン阻害剤IIは、アポトーシス、細胞運動性、シグナル伝達などの様々な細胞プロセスに関与するカルパイン活性を阻害する能力を持つため、科学研究で広く使用されています 。 カルパイン阻害剤IIは、神経変性疾患、癌、ウイルス感染症における治療の可能性を示しています .

準備方法

合成経路と反応条件: カルパイン阻害剤IIは、通常、官能基の保護と脱保護、ペプチド結合の形成を含む一連の化学反応によって合成されます。合成はアミノ酸のアミノ基の保護から始まり、保護されたアミノ酸を別のアミノ酸誘導体とカップリングします。 最終段階は、アミノ基の脱保護を行い、目的の阻害剤を得ることです .

工業的製造方法: カルパイン阻害剤IIの工業的製造には、自動ペプチド合成装置を使用した大規模合成が含まれます。 このプロセスには、成長中のペプチド鎖へのアミノ酸の逐次添加と、高性能液体クロマトグラフィー(HPLC)を使用した精製が含まれ、純粋な化合物が得られます .

3. 化学反応解析

反応の種類: カルパイン阻害剤IIは、次のものを含む様々な化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体を形成します。

還元: 還元反応は、阻害剤の官能基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、修飾された官能基を持つカルパイン阻害剤IIの様々な誘導体が含まれ、それらはさらなる研究や用途に使用できます .

4. 科学研究への応用

カルパイン阻害剤IIは、以下を含む幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions: Calpain Inhibitor II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups of the inhibitor.

Substitution: Substitution reactions can be employed to introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .

科学的研究の応用

Cancer Therapy

CPI-2 has emerged as a promising agent in the treatment of certain types of cancer, particularly acute lymphoblastic leukemia (ALL) and non-Hodgkin’s lymphoma (NHL).

Case Studies

- A study demonstrated that CPI-2 treatment led to significant apoptotic DNA fragmentation in ALL/NHL cells, confirmed by TUNEL assays . The results indicate that targeting calpain could be an effective strategy for treating these malignancies.

Neuroprotection

CPI-2 has been investigated for its neuroprotective properties, especially in the context of traumatic brain injury (TBI).

Neuroprotective Effects

- Inhibition of Calpain Activation : Research indicates that calpain-2 activation is prolonged after TBI, contributing to neuronal damage. CPI-2 administration has been shown to reduce markers of neurodegeneration and improve cognitive outcomes in animal models .

Research Findings

- In a controlled cortical impact model, systemic administration of CPI-2 significantly decreased levels of spectrin breakdown products (SBDP), which are markers of calpain activity. This reduction correlates with decreased neuronal cell death and improved functional recovery following TBI .

Viral Infections

CPI-2 has also been explored for its antiviral properties, particularly against SARS-CoV-2.

Mechanism Against SARS-CoV-2

- Regulation of ACE2 Levels : Calpain-2 facilitates the entry of SARS-CoV-2 by regulating ACE2 levels on the cell surface. Inhibition of calpain activity with CPI-2 can potentially reduce viral entry into host cells .

Efficacy Studies

- Studies show that CPI-2 exhibits broad-spectrum antiviral activity against coronaviruses, with effective inhibition observed at submicromolar concentrations . This suggests a potential role for CPI-2 in developing therapeutic strategies against COVID-19.

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Induces apoptosis via caspase activation | Effective against ALL/NHL; selective targeting based on calpain expression |

| Neuroprotection | Reduces calpain activation post-TBI | Decreased neurodegeneration markers; improved cognitive outcomes |

| Viral Infections | Regulates ACE2 levels facilitating viral entry | Broad-spectrum antiviral activity against coronaviruses |

作用機序

カルパイン阻害剤IIは、カルパイン酵素の活性部位に結合することによりその効果を発揮し、それらのプロテアーゼ活性を阻害します。この阻害は、アポトーシスやシグナル伝達などの細胞プロセスに関与する様々な基質の切断を阻止します。 この化合物は、タンパク質の分解と代謝回転に関与するカテプシンLとカテプシンBも阻害します .

分子標的と経路:

カルパイン酵素: カルパインIとカルパインIIの阻害。

カテプシン: カテプシンLとカテプシンBの阻害。

6. 類似化合物の比較

カルパイン阻害剤IIは、カルパイン阻害剤I、E-64-d、PD150606などの他の類似化合物と比較されます。 これらの化合物はカルパイン活性を阻害しますが、特異性、効力、細胞透過性において異なります .

類似化合物:

カルパイン阻害剤I: 特異性は異なるが、同様の阻害効果を持つ別のN-保護トリペプチドアルデヒド。

E-64-d: カルパインや他のシステインプロテアーゼの強力な阻害剤であり、神経保護効果で知られています。

カルパイン阻害剤IIの独自性: カルパイン阻害剤IIは、カルパインI、カルパインII、カテプシンL、カテプシンBに対する幅広い阻害効果を持つため、科学研究や潜在的な治療用途において汎用性の高いツールとなっています .

類似化合物との比較

Calpain Inhibitor I: Another N-protected tripeptide aldehyde with similar inhibitory effects but different specificity.

E-64-d: A potent inhibitor of calpain and other cysteine proteases, known for its neuroprotective effects.

PD150606: A calpain inhibitor that decreases cell death induced by endoplasmic reticulum stressors and reactive chemical toxicants

Uniqueness of Calpain Inhibitor II: this compound is unique due to its broad inhibitory effects on calpain I, calpain II, cathepsin L, and cathepsin B, making it a versatile tool in scientific research and potential therapeutic applications .

生物活性

Calpain inhibitor II (CPI-2), also known as ALLM, is a potent cell-permeable inhibitor that targets calpain I, calpain II, cathepsin L, and cathepsin B. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer and neuroprotection. This article explores the biological activity of CPI-2, highlighting its mechanisms of action, research findings, and implications for treatment.

CPI-2 functions primarily by inhibiting calpain proteases, which are calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis and autophagy. The inhibition of calpain leads to the activation of the caspase cascade, promoting apoptosis in certain cancer cell lines. Notably, CPI-2 has been shown to induce apoptosis in acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL) cells through a mechanism that does not depend on protein tyrosine kinases (PTK) .

Biological Activity Data

The following table summarizes the inhibitory potency (Ki values) of CPI-2 against various targets:

| Target | Ki Value |

|---|---|

| Calpain I | 120 nM |

| Calpain II | 230 nM |

| Cathepsin L | 0.6 nM |

| Cathepsin B | 100 nM |

These values indicate that CPI-2 is a more potent inhibitor of cathepsin L compared to calpains I and II, which may have implications for its use in therapeutic settings .

Case Studies and Research Findings

- Apoptosis Induction in Cancer Cells : In a study involving human ALL and NHL cell lines, CPI-2 was found to trigger rapid apoptosis. The study demonstrated that caspase inhibitors could effectively block CPI-2-induced apoptosis, indicating the involvement of caspase activation through calpain inhibition . This finding positions CPI-2 as a promising candidate for developing new treatments for these malignancies.

- Neuroprotective Effects : Research has indicated that calpain-2 plays a detrimental role in neuronal injury following traumatic brain injury (TBI). Selective inhibition of calpain-2 using compounds like NA-101 has shown neuroprotective effects by reducing neuronal damage and enhancing learning and memory functions in animal models .

- Antiviral Activity : Recent studies have highlighted the potential role of CPI-2 as an antiviral agent against SARS-CoV-2. It was found that calpain inhibitors could significantly reduce viral entry into host cells by inhibiting the processing of the viral spike protein via cathepsin L . This suggests a dual mechanism where CPI-2 may inhibit both viral replication and entry.

- Role in Autophagy : The relationship between calpain activity and autophagy has been explored, revealing that calpain-2 can suppress autophagy while promoting apoptosis. Inhibition of calpain-2 enhances autophagic processes, suggesting that targeting this protease could be beneficial in conditions where autophagy is compromised .

Implications for Therapy

The diverse biological activities exhibited by CPI-2 underscore its potential as a therapeutic agent across various fields:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions CPI-2 as a candidate for further development in treating hematological malignancies.

- Neuroprotection : Given its protective effects against neuronal damage post-TBI, CPI-2 may be useful in treating neurodegenerative diseases or acute brain injuries.

- Infectious Diseases : The antiviral properties against SARS-CoV-2 highlight its potential role in managing viral infections.

特性

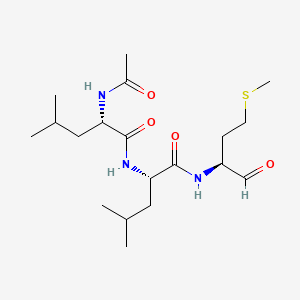

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLAIMXRBDUMH-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911499 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110115-07-6 | |

| Record name | N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110115-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylleucyl-leucyl-methioninal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUAM-312 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。